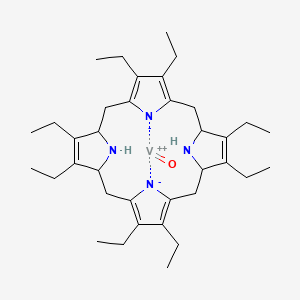
2,3,7,8,12,13,17,18-Octaethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;oxovanadium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,7,8,12,13,17,18-Octaethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;oxovanadium(2+) is a complex organometallic compound. It belongs to the class of porphyrins, which are macrocyclic compounds known for their role in biological systems, such as hemoglobin and chlorophyll. This specific compound features a vanadium ion coordinated to the porphyrin ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;oxovanadium(2+) typically involves the metalation of the porphyrin ligand with a vanadium precursor. One common method is to react the free-base porphyrin with vanadyl acetylacetonate in a suitable solvent under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the vanadium ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2,3,7,8,12,13,17,18-Octaethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;oxovanadium(2+) undergoes various chemical reactions, including:
Oxidation: The vanadium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often leading to changes in the coordination environment of the vanadium ion.
Substitution: Ligands coordinated to the vanadium can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent to favor the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield vanadium(V) porphyrin complexes, while reduction could produce vanadium(III) or vanadium(II) species.
Scientific Research Applications
2,3,7,8,12,13,17,18-Octaethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;oxovanadium(2+) has several applications in scientific research:
Chemistry: Used as a catalyst in various organic transformations, including oxidation and reduction reactions.
Biology: Studied for its potential role in mimicking metalloenzymes and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, such as in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of advanced materials, including sensors and electronic devices.
Mechanism of Action
The mechanism of action of 2,3,7,8,12,13,17,18-Octaethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;oxovanadium(2+) involves the coordination of the vanadium ion to various substrates. The vanadium center can undergo redox reactions, facilitating electron transfer processes. The porphyrin ligand stabilizes the vanadium ion and modulates its reactivity. Molecular targets and pathways include interactions with oxygen species and other redox-active molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium(II)
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II)
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine iron(III) chloride
Uniqueness
2,3,7,8,12,13,17,18-Octaethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;oxovanadium(2+) is unique due to the presence of the vanadium ion, which imparts distinct redox properties and catalytic activity. Compared to similar compounds with different metal centers, this compound exhibits unique reactivity and stability, making it valuable for specific applications in catalysis and materials science.
Properties
Molecular Formula |
C36H54N4OV |
|---|---|
Molecular Weight |
609.8 g/mol |
IUPAC Name |
2,3,7,8,12,13,17,18-octaethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;oxovanadium(2+) |
InChI |
InChI=1S/C36H54N4.O.V/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;/h29-30,35-37,40H,9-20H2,1-8H3;;/q-2;;+2 |
InChI Key |
PKOMAYOPNZTCBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2CC3=C(C(=C([N-]3)CC4C(=C(C(N4)CC5=C(C(=C([N-]5)CC1N2)CC)CC)CC)CC)CC)CC)CC.O=[V+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


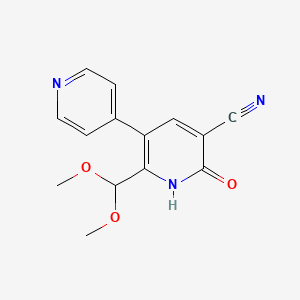

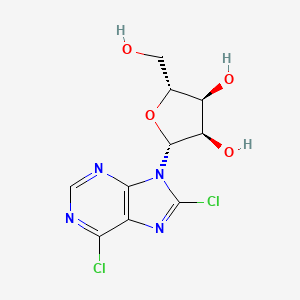
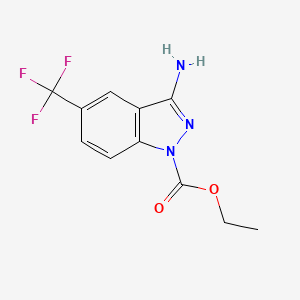
![2-[[(8R,9R,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B13414213.png)
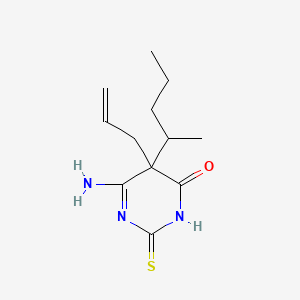
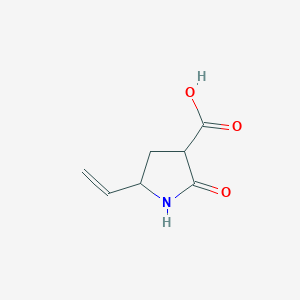
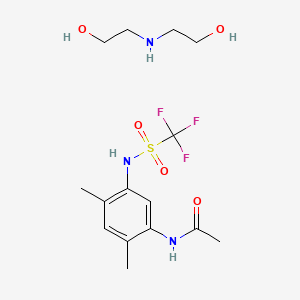
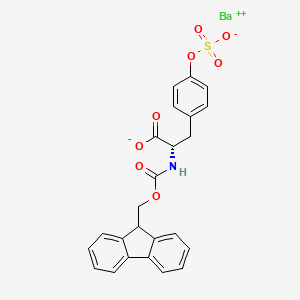
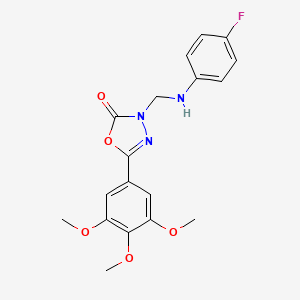

![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidin-2-one](/img/structure/B13414251.png)


